2-[(Diethylamino)methyl]-4-methoxyphenol
Description
Overview of Related Phenolic Mannich Base Derivatives in Chemical Literature
Phenolic Mannich bases are a well-established class of compounds in chemical literature, recognized for their versatile synthesis and wide range of applications, particularly in medicinal chemistry. nih.govlingayasvidyapeeth.edu.in The introduction of an aminoalkyl group onto a phenolic scaffold via the Mannich reaction can significantly alter the physicochemical and biological properties of the parent phenol (B47542). tandfonline.com
The literature describes numerous derivatives with varied phenolic cores and amine moieties, leading to a broad spectrum of biological activities. For instance, derivatives synthesized from thymol (B1683141) have shown enhanced antioxidant activity compared to the parent molecule. nih.gov Other phenolic Mannich bases have been investigated for their potential as antibacterial, anticancer, and anti-inflammatory agents. nih.govlingayasvidyapeeth.edu.in The aminoalkyl chain is considered a key pharmacophore that can be readily modified to tune the compound's activity. lingayasvidyapeeth.edu.in The synthesis generally involves a one-pot reaction, making it an efficient method for generating molecular diversity. lingayasvidyapeeth.edu.in
Below is a table summarizing examples of phenolic Mannich base derivatives and their reported areas of research interest found in the chemical literature.
| Parent Phenol | Amine Moiety | Resulting Mannich Base Derivative (Example) | Area of Research Interest |
| Eugenol | Dimethylamine (B145610) | 4-allyl-6-(dimethylamino)methyl-2-methoxyphenol | Antibacterial Activity scitepress.org |
| 3,4-dimethylphenol | Various Amines | 2-(Aminomethyl)-3,4-dimethylphenols | Carbonic Anhydrase Inhibition tandfonline.comtandfonline.com |
| Thymol | Morpholine | 2-(Morpholinomethyl)thymol | Antioxidant Activity nih.gov |
| p-Hydroxybenzaldehyde | Diethylamine (B46881) | 4-[(Diethylamino)methyl]-phenol derivatives | Cholinesterase Inhibition doi.orgnih.gov |
| Chrysin | Various Amines | Aminomethyl derivatives of Chrysin | Aromatase Inhibition (Anticancer) nih.gov |
This table is generated based on data from various research articles and is for informational purposes only.
Significance of the 2-substituted Phenol Scaffold in Organic Synthesis
The 2-substituted phenol, or ortho-substituted phenol, is a foundational scaffold in organic synthesis due to its utility as a versatile building block for more complex molecules. wisdomlib.orgoregonstate.edu The presence of a substituent adjacent to the hydroxyl group creates a specific chemical environment that can direct further reactions and influence the final molecule's conformation and properties. rsc.org This regiochemical control is of paramount interest to organic, medicinal, and polymer chemists. oregonstate.edu
This structural motif is integral to the synthesis of a wide array of valuable compounds, including pharmaceuticals, agrochemicals, and polymers. oregonstate.eduresearchgate.net For example, 2-hydroxy aromatic ketones, a class of 2-substituted phenols, are key intermediates in the preparation of oxygen-containing heterocycles like chromanones and benzofurans. researchgate.net The phenolic hydroxyl group can act as a directing group in transition metal-catalyzed C-H functionalization reactions, enabling the selective introduction of new functional groups at specific positions on the aromatic ring. rsc.org The ability to construct new carbon-carbon and carbon-heteroatom bonds with precision makes the 2-substituted phenol scaffold a powerful tool for accessing novel chemical entities and for the late-stage modification of complex molecules. rsc.orgresearchgate.net
| Feature of 2-Substituted Phenol Scaffold | Significance in Organic Synthesis | Example Application |
| Directing Group Ability | The hydroxyl group can direct incoming substituents to specific positions (ortho or para). rsc.org | Facilitates regioselective alkylation, arylation, and other C-H functionalization reactions. rsc.org |
| Precursor to Heterocycles | Serves as a key starting material for various oxygen-containing heterocyclic systems. researchgate.net | Synthesis of benzofurans, chromanones, and dibenzooxazepines. researchgate.net |
| Foundation for Bioactive Molecules | The scaffold is a common feature in many natural products and pharmaceuticals. oregonstate.eduacs.org | Building block for synthesizing drugs like the anticancer agent tamoxifen. rsc.org |
| Steric Influence | The ortho-substituent can influence the molecule's conformation and reactivity. | Control of stereochemistry in asymmetric synthesis. wikipedia.org |
This table summarizes the synthetic utility of the 2-substituted phenol scaffold based on established chemical principles.
Current Research Gaps and Opportunities Pertaining to 2-[(Diethylamino)methyl]-4-methoxyphenol
Despite the extensive research into phenolic Mannich bases as a general class, a detailed investigation specifically focused on this compound is not prominent in the available scientific literature. While its constituent parts—the 4-methoxyphenol (B1676288) core and the diethylaminomethyl group—are well-studied in other contexts, the specific combination and its resulting properties remain underexplored. This represents a significant research gap.
The primary opportunity lies in the systematic evaluation of this compound's biological and chemical properties. Based on the activities of structurally related compounds, several research avenues can be proposed:
Pharmacological Screening: Given that many phenolic Mannich bases exhibit biological activity, this compound could be screened for various pharmacological effects. For instance, related structures have shown promise as cholinesterase inhibitors for potential application in neurodegenerative diseases, as well as antioxidant and anticancer agents. nih.govdoi.org A comprehensive screening against a panel of enzymes and cell lines could uncover novel therapeutic potential.
Synthetic Derivatization: The compound serves as an excellent starting point for further chemical modification. The phenolic hydroxyl group, the tertiary amine, and the aromatic ring are all sites for potential derivatization to create a library of new compounds. This would allow for the exploration of structure-activity relationships (SAR), potentially leading to compounds with enhanced potency or selectivity for a particular biological target.
Material Science and Catalysis: Mannich bases and their metal complexes have found applications as catalysts, polymer additives, and corrosion inhibitors. lingayasvidyapeeth.edu.in The potential of this compound and its derivatives in these areas is completely unexplored. Research could focus on its ability to coordinate with metal ions to form novel catalysts or its utility as a building block in polymer chemistry.
Structure
3D Structure
Properties
IUPAC Name |
2-(diethylaminomethyl)-4-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-4-13(5-2)9-10-8-11(15-3)6-7-12(10)14/h6-8,14H,4-5,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWYIGTXOZCFPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC(=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20280645 | |
| Record name | 2-[(diethylamino)methyl]-4-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20280645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23562-78-9 | |
| Record name | NSC17845 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17845 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[(diethylamino)methyl]-4-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20280645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Mechanism Elucidation
Investigation of Optimal Synthetic Pathways for 2-[(Diethylamino)methyl]-4-methoxyphenol
The optimization of synthetic routes for this compound focuses on maximizing yield and purity while adhering to principles of efficiency and sustainability. The classical approach involves the reaction of 4-methoxyphenol (B1676288) with a pre-formed Eschenmoser's salt or, more commonly, the in situ generation of the required electrophile from diethylamine (B46881) and formaldehyde. adichemistry.com The reaction is typically conducted in protic solvents like ethanol (B145695) or methanol (B129727), often under reflux conditions to ensure completion. scitepress.org
Table 1: Comparison of Synthetic Conditions for Aminomethylation of Phenols
| Solvent | Temperature (°C) | Typical Reaction Time (h) | Observed Yield Range (%) | Notes |
|---|---|---|---|---|
| Ethanol | 78 | 6 - 18 | 75 - 90 | Standard reflux conditions, good solubility for reactants. scitepress.org |
| Methanol | 65 | 8 - 24 | 70 - 85 | Similar to ethanol, lower boiling point. |
| Water | 100 | 12 - 24 | >90 | Green solvent, benefits from hydrophobic effect with substituted phenols. mun.ca |
| Solvent-free | 80 - 120 | 1 - 4 | 85 - 95 | Often utilizes microwave irradiation for rapid heating. oarjbp.com |
The mechanism of the Mannich reaction, when applied to phenols, is a well-established example of electrophilic aromatic substitution. The process is initiated by the formation of an electrophilic species, the N,N-diethyliminium ion, from the acid-catalyzed reaction between diethylamine and formaldehyde. byjus.com
Step 1: Formation of the Iminium Ion Diethylamine acts as a nucleophile, attacking the carbonyl carbon of formaldehyde. Subsequent protonation of the resulting hemiaminal's hydroxyl group, followed by the elimination of a water molecule, generates the highly reactive N,N-diethyliminium ion. adichemistry.com This ion is the key electrophile in the reaction.
Step 2: Electrophilic Aromatic Substitution The 4-methoxyphenol molecule, activated by the electron-donating hydroxyl and methoxy (B1213986) groups, acts as the nucleophile. The phenolic ring attacks the electrophilic carbon of the iminium ion. researchgate.net Due to the strong ortho-directing nature of the hydroxyl group, the substitution occurs predominantly at the position ortho to the hydroxyl group, leading to the formation of this compound. core.ac.uk The reaction is driven to completion by the re-aromatization of the phenyl ring.
While the Mannich reaction can proceed without external catalysts, particularly under thermal conditions, its efficiency and selectivity can be significantly enhanced through catalysis. thermofisher.com
Acid/Base Catalysis : The reaction is inherently catalyzed by acid, which facilitates the formation of the crucial iminium ion. youtube.com Basic conditions can also be employed, which enhance the nucleophilicity of the phenol (B47542) by promoting the formation of the phenoxide ion. The choice between acidic and basic conditions can influence reaction rates and the formation of byproducts. researchgate.net
Metal Catalysis : Various transition metal catalysts, such as those based on copper(II), have been shown to be highly effective in promoting the ortho-aminomethylation of phenols. researchgate.net These catalysts can facilitate the C-C bond-forming step through coordination with the phenolic hydroxyl group, thereby activating the ortho position for electrophilic attack. Palladium-based catalysts have also been explored for related aminomethylation reactions, often proceeding through different mechanistic pathways. chemrxiv.org
Modern synthetic chemistry places a strong emphasis on sustainability. Several green chemistry principles can be applied to the synthesis of this compound to reduce its environmental impact. arabjchem.org
Use of Water as a Solvent : Replacing traditional organic solvents with water is a primary goal of green chemistry. nih.gov The synthesis of aminophenol ligands has been shown to be highly efficient in water, with yields often exceeding those in conventional solvents like methanol. mun.ca This is partly attributed to the hydrophobic effect, which can promote the aggregation of nonpolar reactants in the aqueous medium.
Solvent-Free and Microwave-Assisted Reactions : Eliminating the solvent entirely offers significant environmental benefits. Solvent-free Mannich reactions can be effectively conducted, often accelerated by microwave irradiation. oarjbp.com This technique reduces reaction times from hours to minutes and minimizes waste, aligning with the principles of process intensification and energy efficiency. nih.gov
Atom Economy : The three-component Mannich reaction is inherently atom-economical, as the majority of the atoms from the reactants are incorporated into the final product, with water being the only significant byproduct.
Kinetic and Thermodynamic Analysis of Synthetic Transformations
Understanding the kinetic and thermodynamic parameters of the synthesis is crucial for process control, optimization, and scaling.
Iminium Ion Formation : If the concentration of the iminium ion is low and its formation is slow, this initial step can be the bottleneck of the reaction. The rate would show a dependence on the concentrations of both the amine and formaldehyde.
Nucleophilic Attack : Conversely, if the iminium ion is formed rapidly and reversibly, the rate-limiting step becomes the nucleophilic attack of the phenol on the iminium ion. mdpi.com In this scenario, the reaction rate would be dependent on the concentrations of the phenol and the iminium ion.
For many phenolic Mannich reactions, the electrophilic substitution step is considered rate-determining due to the energy barrier associated with the temporary disruption of the aromatic system.
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for mapping the energy profiles of reaction pathways. researchgate.net By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive understanding of the reaction's thermodynamics and kinetics can be achieved.
The energy profile for the Mannich reaction of 4-methoxyphenol would show two primary transition states corresponding to the two main steps.
TS1 (Iminium Ion Formation) : The transition state for the dehydration of the hemiaminal to form the iminium ion.
TS2 (C-C Bond Formation) : The transition state for the electrophilic attack of the 4-methoxyphenol on the iminium ion. This step involves the formation of a Wheland intermediate (a resonance-stabilized carbocation) before re-aromatization.
Table 2: Calculated Thermodynamic Parameters for a Model Phenolic Mannich Reaction
| Parameter | Description | Typical Calculated Value (kJ/mol) |
|---|---|---|
| Ea (TS1) | Activation Energy for Iminium Ion Formation | 40 - 60 |
| Ea (TS2) | Activation Energy for C-C Bond Formation | 60 - 80 |
| ΔH_reaction | Overall Reaction Enthalpy | -50 to -100 |
Note: Values are illustrative, based on DFT calculations for analogous systems, and can vary with the specific functional and basis set used. researchgate.netacs.org
Advanced Spectroscopic Characterization for Structural and Conformational Analysis
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful, non-destructive technique for determining the molecular structure of 2-[(Diethylamino)methyl]-4-methoxyphenol. By analyzing the chemical shifts, coupling constants, and signal intensities in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms and their chemical environments can be established.
Based on established principles of NMR spectroscopy and data from structurally similar compounds, a predicted ¹H and ¹³C NMR data set for this compound in a common solvent like CDCl₃ is presented below. The aromatic protons are expected to exhibit distinct signals due to the substitution pattern on the benzene (B151609) ring. The diethylaminomethyl group will show characteristic signals for the methylene (B1212753) and methyl protons, with coupling patterns indicative of their connectivity.
Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.85 | d | 1H | Ar-H |
| ~6.70 | dd | 1H | Ar-H |
| ~6.65 | d | 1H | Ar-H |
| ~3.75 | s | 3H | -OCH₃ |
| ~3.60 | s | 2H | Ar-CH₂-N |
| ~2.55 | q | 4H | -N(CH₂CH₃)₂ |
| ~1.05 | t | 6H | -N(CH₂CH₃)₂ |
Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~152.0 | Ar-C-OH |
| ~148.0 | Ar-C-OCH₃ |
| ~125.0 | Ar-C |
| ~118.0 | Ar-CH |
| ~115.5 | Ar-CH |
| ~114.0 | Ar-CH |
| ~56.0 | -OCH₃ |
| ~55.0 | Ar-CH₂-N |
| ~47.0 | -N(CH₂CH₃)₂ |
| ~12.0 | -N(CH₂CH₃)₂ |
To unambiguously confirm the structural assignments made from one-dimensional NMR, multidimensional techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed.
COSY (¹H-¹H Correlation Spectroscopy): This experiment would reveal scalar coupling between adjacent protons. For this compound, key correlations would be observed between the ethyl protons of the diethylamino group (the quartet of the methylene protons and the triplet of the methyl protons). Correlations between the aromatic protons would also help to confirm their relative positions on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the methoxy (B1213986), benzylic methylene, and diethylamino groups to their corresponding carbon signals. For instance, the proton signal at ~3.75 ppm would correlate with the carbon signal at ~56.0 ppm, confirming the methoxy group assignment.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for establishing the connectivity between different functional groups. For example, correlations would be expected from the benzylic methylene protons (~3.60 ppm) to the aromatic carbons, including the carbon bearing the hydroxyl group and the adjacent aromatic carbons.
Variable temperature (VT) NMR studies can provide insights into dynamic processes such as conformational changes or restricted bond rotations. In this compound, the rotation around the C-N bonds of the diethylamino group could potentially be hindered at low temperatures. If this were the case, the two ethyl groups, which are equivalent at room temperature, might become non-equivalent at lower temperatures, leading to a splitting of their respective methylene and methyl signals in the NMR spectrum. Such an observation would allow for the determination of the energy barrier to this rotational process.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound by probing their characteristic vibrational modes.
The IR and Raman spectra of this compound would exhibit a series of absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. The phenolic O-H stretch is expected to be a broad band in the IR spectrum due to hydrogen bonding. The aromatic C-H and C=C stretching vibrations will also be present, along with the characteristic C-O stretching of the phenol (B47542) and methoxy groups. The aliphatic C-H stretching and bending modes of the diethylaminomethyl group will also be readily identifiable.
Predicted Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3400-3200 (broad) | O-H stretch (phenolic) |
| 3100-3000 | Aromatic C-H stretch |
| 2970-2850 | Aliphatic C-H stretch |
| 1600-1450 | Aromatic C=C stretch |
| ~1250 | C-O stretch (aryl ether) |
| ~1200 | C-O stretch (phenol) |
| ~1150 | C-N stretch |
In situ vibrational spectroscopy can be a powerful tool for monitoring chemical reactions involving this compound in real-time. For example, if the phenolic hydroxyl group were to undergo a reaction, such as esterification, the disappearance of the broad O-H stretching band and the appearance of a new carbonyl (C=O) stretching band could be monitored to track the reaction progress. Similarly, reactions involving the tertiary amine could be followed by observing changes in the C-N stretching region.
Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Studies
Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.
High-resolution mass spectrometry (HRMS) would be used to determine the precise molecular formula of this compound (C₁₂H₁₉NO₂). The experimentally measured monoisotopic mass would be compared to the calculated theoretical mass, with a high degree of accuracy confirming the elemental composition.
Under electron ionization (EI) or other fragmentation-inducing ionization methods, the molecular ion of this compound would undergo characteristic fragmentation. A prominent fragmentation pathway for compounds containing a benzylamine (B48309) moiety is the benzylic cleavage. This would result in the formation of a stable benzylic cation through the loss of the diethylamino group. Another likely fragmentation would involve the loss of an ethyl group from the diethylamino moiety.
Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment |
| 209 | [M]⁺ (Molecular Ion) |
| 137 | [M - N(CH₂CH₃)₂]⁺ |
| 180 | [M - CH₂CH₃]⁺ |
| 72 | [N(CH₂CH₃)₂]⁺ |
X-ray Crystallography for Solid-State Structural Analysis
As of the latest literature review, there are no publicly available crystallographic studies specifically for this compound. Therefore, a detailed experimental analysis of its crystal structure, as outlined in the following subsections, cannot be provided at this time.
Without a solved crystal structure, the specific details of the crystal packing and the nature of the intermolecular interactions for this compound remain undetermined. A crystallographic study would reveal how individual molecules arrange themselves in the crystal lattice, which is governed by various non-covalent interactions such as van der Waals forces, dipole-dipole interactions, and potential π-π stacking of the phenyl rings.
The presence of a hydroxyl group (phenol) and a tertiary amine in the structure of this compound makes it capable of participating in hydrogen bonding. An X-ray diffraction analysis would precisely map out the hydrogen bonding network within the crystal. It would show whether the phenolic proton engages in intermolecular hydrogen bonds with the nitrogen atom of a neighboring molecule or with other potential acceptors.
Furthermore, this analysis would confirm the dominant tautomeric form in the solid state. While the phenolic form is expected to be overwhelmingly stable, crystallographic data would provide conclusive evidence and rule out the presence of any significant populations of other tautomers in the crystalline form.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations of Electronic Structure and Molecular Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and related properties of molecules.
DFT calculations are widely employed to determine the most stable three-dimensional arrangement of atoms in a molecule (its equilibrium geometry) and to predict its vibrational spectrum. For 2-[(Diethylamino)methyl]-4-methoxyphenol, DFT studies, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict key structural parameters. nih.gov The optimized geometry is crucial for understanding the molecule's shape and steric profile. A significant feature in Mannich bases is the potential for intramolecular hydrogen bonding between the phenolic hydroxyl group and the nitrogen of the amino group, which can lead to the formation of a stable six-membered ring. rsc.orgrsc.org
DFT calculations also allow for the prediction of vibrational frequencies corresponding to the stretching and bending of chemical bonds. spectroscopyonline.comcore.ac.uk These calculated frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the computational model and aid in the assignment of spectral bands. researchgate.net The calculated spectrum provides a "fingerprint" of the molecule's vibrational modes.
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | O-H (phenolic) | 0.97 Å |
| C-O (phenolic) | 1.37 Å | |
| C-N | 1.48 Å | |
| N...H (intramolecular H-bond) | 2.15 Å | |
| Bond Angle | C-O-H | 109.5° |
| C-C-N | 112.0° |
Note: These are illustrative values based on typical DFT calculations for similar molecules.
Table 2: Selected Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
|---|---|---|
| O-H Stretch (H-bonded) | Phenolic OH | ~3450 |
| C-H Stretch (aromatic) | Phenyl ring | ~3050 |
| C-H Stretch (aliphatic) | Diethylamino & methyl | ~2970 |
| C=C Stretch | Aromatic ring | ~1600, ~1500 |
| C-N Stretch | Amino group | ~1180 |
Note: These are representative frequencies and would be subject to scaling factors in comparison with experimental data.
DFT is a powerful tool for investigating chemical reactivity, including the mechanisms of antioxidant action, which is relevant for phenolic compounds. researchgate.net For this compound, potential antioxidant mechanisms like Hydrogen Atom Transfer (HAT) can be computationally explored. nih.gov In the HAT mechanism, the phenolic hydroxyl group donates its hydrogen atom to a free radical.
Computational studies can map the potential energy surface of this reaction, identifying the reactants, products, and the high-energy transition state that connects them. The energy difference between the reactants and the transition state gives the activation energy, a key determinant of the reaction rate. Properties like the O-H Bond Dissociation Enthalpy (BDE) can be calculated to assess the ease of hydrogen donation. researchgate.net
Molecular Dynamics Simulations for Conformational Space Exploration
While DFT is excellent for stationary points on the potential energy surface, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior and conformational flexibility of molecules over time. nih.govyoutube.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and changes its shape. mdpi.com
For this compound, a key area of flexibility is the diethylaminomethyl substituent. MD simulations can reveal the range of accessible conformations for this group, including the rotation around the various single bonds and the dynamics of the intramolecular hydrogen bond. nih.gov
The surrounding environment, particularly the solvent, can significantly influence a molecule's conformation. frontiersin.org MD simulations can explicitly model solvent molecules, allowing for a detailed investigation of solute-solvent interactions. nih.govresearchgate.net For this compound, the conformational equilibrium can be studied in various solvents.
In nonpolar solvents, the intramolecular hydrogen bond is likely to be more stable and persistent. In polar, protic solvents like water or ethanol (B145695), the solvent molecules can compete for hydrogen bonding with both the phenolic hydroxyl group and the amino nitrogen, potentially disrupting the intramolecular bond and favoring more "open" conformations. rsc.org Analysis of the simulation trajectory can quantify the population of different conformational states in different solvents. mdpi.com
MD simulations can also be used to study how this compound interacts with other molecules, such as a simplified model of a biological receptor or other chemical species. By placing the molecule in a defined chemical environment, the non-covalent interaction energies can be calculated. dergipark.org.tr
These interaction energies can be decomposed into different components, such as electrostatic (from charge-charge and dipole interactions) and van der Waals (including dispersion forces) interactions. This analysis helps to identify the key forces driving the binding or association with other molecules. For instance, the phenolic hydroxyl and methoxy (B1213986) groups could act as hydrogen bond donors and acceptors, while the aromatic ring can engage in π-stacking interactions.
Table 3: Illustrative Interaction Energy Components with a Model Environment
| Interaction Type | Energy Contribution (kJ/mol) |
|---|---|
| Electrostatic Energy | -35.5 |
| Van der Waals Energy | -50.2 |
| - Dispersion | -45.1 |
| - Repulsion | -5.1 |
| Total Interaction Energy | -85.7 |
Note: These values are hypothetical and would depend on the specific interacting partner and the computational method used.
Chemical Reactivity and Transformation Studies
Reactions at the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a primary site for various chemical transformations, including esterification, etherification, and oxidation.
Esterification: The conversion of the phenolic hydroxyl group of 2-[(diethylamino)methyl]-4-methoxyphenol to an ester can be achieved through several established methods. A common approach is the reaction with acyl chlorides or acid anhydrides in the presence of a base to neutralize the liberated acid. The reaction generally proceeds via a nucleophilic acyl substitution mechanism. The phenoxide ion, formed by deprotonation of the phenol (B47542), acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.
Given the presence of the basic diethylamino group, intramolecular acid-base interactions can influence the reaction. It is often advantageous to perform the reaction in the presence of an external, non-nucleophilic base to ensure complete deprotonation of the phenolic hydroxyl. The steric hindrance imposed by the ortho-diethylaminomethyl group may necessitate harsher reaction conditions or the use of more reactive acylating agents to achieve high yields.
Etherification: O-alkylation of the phenolic hydroxyl group to form an ether can be accomplished, for instance, by the Williamson ether synthesis. This involves the reaction of the corresponding phenoxide with an alkyl halide. The reaction follows an S(_N)2 mechanism, where the phenoxide nucleophile displaces the halide from the alkylating agent. The choice of solvent is crucial, with polar aprotic solvents generally favoring the S(_N)2 pathway. Similar to esterification, the ortho-substituent may sterically hinder the approach of the alkylating agent, potentially requiring higher temperatures or longer reaction times.
| Reaction Type | Reagents | General Conditions | Product | Plausible Yield Range (based on analogs) |
| Esterification | Acetyl chloride, Triethylamine | Dichloromethane, 0 °C to rt | 2-[(Diethylamino)methyl]-4-methoxyphenyl acetate | 75-90% |
| Etherification | Methyl iodide, K(_2)CO(_3) | Acetone, reflux | 1-Methoxy-2-((diethylamino)methyl)-4-methoxybenzene | 60-85% |
This table presents plausible reaction conditions and yields based on general knowledge of reactions with analogous substituted phenols.
Phenols are susceptible to oxidation, and the pathway can be influenced by the oxidant and reaction conditions. The presence of electron-donating groups, such as the methoxy (B1213986) and aminomethyl substituents in this compound, generally makes the phenol more susceptible to oxidation.
Oxidation can proceed via a one-electron pathway to form a phenoxy radical. This radical is resonance-stabilized, with the unpaired electron delocalized over the aromatic ring. The stability of this radical intermediate plays a significant role in the subsequent reaction pathways, which can include dimerization or polymerization.
With stronger oxidizing agents, two-electron oxidation can occur, leading to the formation of quinone-type structures. For this compound, oxidation could potentially lead to a p-benzoquinone derivative, although the presence of the ortho-substituent might lead to more complex reaction mixtures. Electrochemical studies on similar substituted phenols have shown that the oxidation potential is influenced by the nature and position of the substituents.
| Oxidant | Potential Product Type | Key Intermediates |
| Mild (e.g., air, FeCl(_3)) | Dimeric or polymeric products | Phenoxy radical |
| Strong (e.g., Fremy's salt) | Benzoquinone derivatives | Phenoxonium ion |
This table outlines potential oxidation pathways and products based on established phenol chemistry.
Reactions Involving the Diethylamino Methyl Moiety
The tertiary amine functionality of the diethylamino methyl group is a key site for various chemical modifications.
The diethylamino methyl group is generally a poor leaving group in nucleophilic substitution reactions at the benzylic carbon. However, its reactivity can be enhanced by conversion to a better leaving group. For instance, quaternization of the nitrogen atom (see section 5.2.2) transforms the amino group into a positively charged ammonium (B1175870) group, which is a much better leaving group. Subsequent reaction with a nucleophile can lead to the displacement of the diethylmethylammonium group.
Derivatization of the amino group can also be achieved through reactions such as N-oxide formation by treatment with an oxidizing agent like hydrogen peroxide or a peroxy acid. The resulting N-oxide can undergo further transformations.
Another derivatization strategy involves the reaction of the tertiary amine with various electrophiles. For example, reaction with cyanogen (B1215507) bromide (von Braun reaction) can lead to N-cyanation and subsequent cleavage of one of the ethyl groups.
| Derivatization Strategy | Reagents | Product Type |
| N-Oxidation | H(_2)O(_2) or m-CPBA | N-oxide derivative |
| von Braun Reaction | BrCN | N-cyano-N-ethylaminomethyl derivative |
This table provides examples of derivatization strategies for the diethylamino methyl group.
The lone pair of electrons on the nitrogen atom of the diethylamino group makes it nucleophilic and susceptible to reaction with electrophiles, most notably alkyl halides. This reaction, known as the Menshutkin reaction, results in the formation of a quaternary ammonium salt. The reaction proceeds via an S(_N)2 mechanism, where the amine attacks the electrophilic carbon of the alkyl halide, displacing the halide ion.
The rate of quaternization is influenced by the nature of the alkyl halide (I > Br > Cl), the solvent, and the steric hindrance around the nitrogen atom. For this compound, the reaction with an alkyl halide such as methyl iodide would yield the corresponding 2-[(diethyl(methyl)ammonio)methyl]-4-methoxyphenol iodide. These ionic derivatives exhibit increased water solubility compared to the parent compound.
| Alkyl Halide | Solvent | General Conditions | Product |
| Methyl iodide | Acetonitrile | Room temperature | 2-{[Diethyl(methyl)ammonio]methyl}-4-methoxyphenol iodide |
| Ethyl bromide | Ethanol (B145695) | Reflux | 2-{[Triethylammonio]methyl}-4-methoxyphenol bromide |
This table illustrates typical conditions for the quaternization of the title compound.
Electrophilic Aromatic Substitution on the Phenol Ring
The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the hydroxyl and methoxy groups. Both of these groups are ortho, para-directing.
The directing effects of the substituents on the ring are as follows:
-OH group: Strongly activating and ortho, para-directing.
-OCH(_3) group: Strongly activating and ortho, para-directing.
-CH(_2)N(Et)(_2) group: This group is generally considered to be weakly activating and ortho, para-directing. However, under acidic conditions, protonation of the amino group would convert it into a deactivating, meta-directing -CH(_2)NH(Et)(_2) group.
The positions on the aromatic ring available for substitution are C3, C5, and C6. The regiochemical outcome of an electrophilic substitution reaction will be determined by the combined directing effects of the three substituents and steric factors.
Position 6 (ortho to -OH and meta to -OCH(_3)): This position is strongly activated by the hydroxyl group.
Position 5 (meta to -OH and ortho to -OCH(_3)): This position is strongly activated by the methoxy group.
Position 3 (para to -OH and ortho to -OCH(_3)): This position is activated by both the hydroxyl and methoxy groups, but is sterically hindered by the adjacent diethylaminomethyl group.
Therefore, electrophilic substitution is most likely to occur at positions 5 and 6. The precise ratio of isomers will depend on the specific electrophile and the reaction conditions. For example, in halogenation reactions, a mixture of 5-halo and 6-halo derivatives would be expected.
| Reaction | Reagents | Predicted Major Product(s) |
| Bromination | Br(_2), CCl(_4) | 5-Bromo-2-[(diethylamino)methyl]-4-methoxyphenol and 6-Bromo-2-[(diethylamino)methyl]-4-methoxyphenol |
| Nitration | dil. HNO(_3) | 5-Nitro-2-[(diethylamino)methyl]-4-methoxyphenol and 6-Nitro-2-[(diethylamino)methyl]-4-methoxyphenol |
| Friedel-Crafts Acylation | CH(_3)COCl, AlCl(_3) | Likely complex mixture due to reaction with functional groups |
This table predicts the likely outcomes of electrophilic aromatic substitution reactions.
Regioselectivity and Electronic Effects of Substituents
The directing effects of the substituents on the benzene ring of this compound are crucial in determining the position of electrophilic attack. The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating groups and are ortho, para-directors. quora.comlibretexts.org This is due to their ability to donate electron density to the aromatic ring through resonance (+R effect), which stabilizes the intermediate carbocation (arenium ion) formed during electrophilic aromatic substitution. libretexts.orgyoutube.com The lone pairs on the oxygen atoms of both the hydroxyl and methoxy groups participate in the delocalization of electrons into the ring, increasing the nucleophilicity of the ortho and para positions. wikipedia.org
The diethylaminomethyl group [-CH₂N(CH₂CH₃)₂] is also an activating group and an ortho, para-director. lumenlearning.com The nitrogen atom's lone pair can participate in resonance, although the effect is transmitted through the methylene (B1212753) bridge. The primary electronic influence of an alkylaminoalkyl group is generally considered to be electron-donating.
In this compound, the hydroxyl group is at position 1, the diethylaminomethyl group at position 2, and the methoxy group at position 4. The available positions for electrophilic substitution are 3, 5, and 6.
Position 3: Ortho to the diethylaminomethyl group and meta to the hydroxyl and methoxy groups.
Position 5: Para to the diethylaminomethyl group, meta to the hydroxyl group, and ortho to the methoxy group.
Position 6: Ortho to the hydroxyl group and meta to the diethylaminomethyl and methoxy groups.
The powerful ortho, para-directing ability of the hydroxyl and methoxy groups will strongly activate positions 5 and 6. The diethylaminomethyl group will also direct towards positions 3 and 5. The combined effect of these groups suggests that electrophilic substitution will preferentially occur at positions 5 and 6. Steric hindrance from the bulky diethylaminomethyl group at position 2 might disfavor substitution at the adjacent position 3. wikipedia.org Therefore, the primary products of electrophilic aromatic substitution on this compound are expected to be the 5- and 6-substituted derivatives.
The activating nature of all three substituents makes the aromatic ring significantly more reactive towards electrophiles than benzene itself. libretexts.org The electron-donating effects of these groups increase the electron density of the ring, facilitating the attack by an electrophile. numberanalytics.com
| Substituent Group | Position on Ring | Electronic Effect | Directing Influence |
|---|---|---|---|
| -OH (Hydroxyl) | 1 | +R, -I (overall activating) | ortho, para |
| -CH₂N(CH₂CH₃)₂ (Diethylaminomethyl) | 2 | +I (activating) | ortho, para |
| -OCH₃ (Methoxy) | 4 | +R, -I (overall activating) | ortho, para |
Kinetics of Aromatic Substitution Reactions
The rate of electrophilic aromatic substitution is dependent on the stability of the intermediate arenium ion. libretexts.org Electron-donating groups stabilize this positively charged intermediate, thereby lowering the activation energy of the reaction and increasing the reaction rate. mdpi.com The hydroxyl and methoxy groups are particularly effective at this due to their strong resonance donation. quora.com
Quantitative predictions of reaction rates can often be made using the Hammett equation, which relates the rate or equilibrium constant of a reaction to the electronic properties of the substituents. wikipedia.orgresearchgate.net The Hammett substituent constants (σ) quantify the electron-donating or electron-withdrawing nature of a substituent. While specific Hammett constants for the diethylaminomethyl group are not commonly tabulated, alkylamino groups generally have negative σ values, indicating their electron-donating character. oup.com
| Compound | Relative Rate of Nitration (approximate) |
|---|---|
| Benzene | 1 |
| Toluene | 25 |
| Anisole | 1,000 |
| Phenol | 1,000 |
| This compound | Expected to be >> 1,000 (significantly faster than phenol or anisole) |
Derivatization Strategies and Analog Synthesis for Structure Property Relationship Studies
Synthesis of Structural Analogues via Modification of the Methoxy (B1213986) Group
A primary strategy is the cleavage of the methyl ether to yield the corresponding catechol, 2-[(diethylamino)methyl]benzene-1,4-diol. This transformation is typically accomplished using strong ether-cleaving reagents such as boron tribromide (BBr₃) or hydrobromic acid (HBr). The resulting diol is a versatile intermediate that can be selectively re-alkylated or acylated to introduce a variety of functional groups, thereby altering lipophilicity and hydrogen-bonding capabilities.
Alternatively, analogues can be prepared by utilizing different starting materials in the initial Mannich synthesis. Instead of 4-methoxyphenol (B1676288) (guaiacol), starting with phenols bearing different alkoxy groups (e.g., 4-ethoxyphenol, 4-propoxyphenol) or other substituents (e.g., 4-chlorophenol, 4-fluorophenol) would directly yield a series of analogues. This approach allows for a direct comparison of the effects of various substituents at the 4-position on the molecule's properties.
| Modification Approach | Typical Reagents/Precursors | Resulting Structure | Purpose of Modification |
| O-Demethylation | Boron tribromide (BBr₃), Hydrobromic acid (HBr) | Catechol derivative | Introduce a second hydroxyl for further functionalization |
| Ether Cleavage & Re-alkylation | 1. BBr₃ 2. Alkyl halide (e.g., C₂H₅I) | 4-Ethoxy or other alkoxy analogue | Modulate lipophilicity and steric profile |
| Synthesis from Alternative Phenols | 4-Ethoxyphenol, 4-Benzyloxyphenol | Analogue with modified C4-substituent | Systematically probe electronic and steric effects |
Synthesis of Derivatives at the Phenolic Hydroxyl Position
The phenolic hydroxyl group is a prime site for derivatization due to its acidic nature and reactivity as a nucleophile. Conversion of this group into esters or ethers is a common strategy to create prodrugs or to modify the compound's solubility and pharmacokinetic profile.
Esterification can be readily achieved by reacting 2-[(diethylamino)methyl]-4-methoxyphenol with acyl chlorides or anhydrides in the presence of a non-nucleophilic base like triethylamine. This reaction can be used to produce a wide array of esters, from simple acetates to more complex structures. For instance, reaction with acryloyl chloride yields 2-((diethylamino)methyl)-4-formyl-6-methoxyphenyl acrylate (B77674), a monomer that can be used for polymerization. nih.govscirp.org
Ether synthesis is typically performed via the Williamson ether synthesis. The phenol (B47542) is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding phenoxide ion. This potent nucleophile is then reacted with an alkyl halide (e.g., ethyl iodide, benzyl (B1604629) bromide) to form the desired ether. This method provides stable derivatives that are resistant to hydrolysis compared to esters.
| Derivatization Reaction | Key Reagents | Functional Group Formed | Impact on Properties |
| Esterification (Acylation) | Acyl chlorides, Acid anhydrides, Base (e.g., Et₃N) | Ester (-O-CO-R) | Modifies lipophilicity; creates potentially hydrolyzable prodrugs |
| Etherification (Williamson Synthesis) | 1. Strong Base (e.g., NaH) 2. Alkyl halide (R-X) | Ether (-O-R) | Increases metabolic stability; alters solubility and lipophilicity |
| Acrylate Formation | Acryloyl chloride, Triethylamine | Acrylate Ester (-O-CO-CH=CH₂) | Introduces a polymerizable group for macromolecular synthesis nih.govscirp.org |
Exploration of Alternative Amine Moieties in the Mannich Adduct
A diverse library of analogues can be synthesized by reacting 4-methoxyphenol, formaldehyde, and a different secondary amine. Acyclic amines such as dimethylamine (B145610) or dipropylamine, and cyclic amines like pyrrolidine, piperidine, and morpholine, are commonly used. Each of these imparts unique steric and electronic properties to the final product. For example, using aniline (B41778) as the amine component can lead to related structures like 2-methoxy-5-((phenylamino)methyl)phenol. mdpi.comresearchgate.net
Furthermore, more complex amines can be incorporated. The synthesis of 2-[(2,2-diethoxyethylamino)methyl]-4-methoxyphenol demonstrates the inclusion of a functionalized amine moiety, which can alter the molecule's binding interactions and solubility. nih.gov Another route to novel derivatives involves the quaternization of the tertiary nitrogen atom by reacting it with an alkyl halide, such as methyl iodide. This introduces a permanent positive charge, creating a quaternary ammonium (B1175870) salt with significantly increased water solubility.
| Modification Strategy | Alternative Amine Examples | Synthetic Method | Key Property Modified |
| Varying Acyclic Amines | Dimethylamine, Dipropylamine | Mannich Reaction | Basicity, Lipophilicity, Steric Bulk |
| Incorporating Cyclic Amines | Pyrrolidine, Piperidine, Morpholine | Mannich Reaction | Conformational Rigidity, Basicity |
| Using Functionalized Amines | Aniline, 2,2-Diethoxyethylamine | Mannich Reaction mdpi.comresearchgate.netnih.gov | H-bonding potential, Polarity |
| Quaternization | Alkyl Halide (e.g., CH₃I) | N-Alkylation | Introduces permanent positive charge, increases hydrophilicity |
Incorporation of this compound into Macromolecular Structures
The functional handles on this compound allow for its covalent attachment to or incorporation into polymers. This creates functional materials that combine the properties of the small molecule with the physical characteristics of a macromolecule.
A prominent method involves converting the molecule into a polymerizable monomer. As mentioned, the phenolic hydroxyl group can be esterified with acryloyl chloride to form an acrylate monomer. nih.govscirp.org This monomer, 2-((diethylamino)methyl)-4-formyl-6-methoxyphenyl acrylate (DEAMVA), can then undergo free-radical polymerization, often with other monomers like styrene (B11656) or N-isopropylacrylamide, to create copolymers. nih.govscirp.org The resulting polymers possess pendant side chains containing the functional moiety, which can impart pH-responsive or other stimuli-responsive behaviors to the material.
Another approach is graft copolymerization, where the molecule or a derivative is attached to an existing polymer backbone. scirp.org For example, a polymer with reactive sites (e.g., chloromethyl groups) could be functionalized by reaction with the phenolic hydroxyl group of this compound. This technique is versatile for modifying the surface properties of materials.
| Incorporation Method | Description | Resulting Structure |
| Monomer Synthesis & Copolymerization | The phenol is converted to a vinyl or acrylate monomer, then polymerized with a co-monomer. nih.govscirp.org | Copolymer with pendant functional groups. |
| Grafting To a Polymer | The molecule is attached to a pre-formed polymer backbone containing reactive sites. | Polymer with grafted functional side chains. |
| Polycondensation | A di-functionalized analogue could act as a monomer in step-growth polymerization. | Polymer with the functional unit integrated into the main chain. |
Applications As Chemical Reagents or Ligands in Academic Research
Evaluation as a Ligand in Transition Metal Coordination Chemistry
Despite the structural features of 2-[(diethylamino)methyl]-4-methoxyphenol suggesting potential as a bidentate ligand through its phenolic oxygen and tertiary amine nitrogen, a comprehensive review of scientific literature reveals a notable scarcity of studies focused on its coordination chemistry with transition metals.
Synthesis and Characterization of Metal Complexes
Studies of Ligand-Metal Bonding Interactions
Consequently, due to the absence of synthesized and characterized metal complexes, there are no specific studies on the ligand-metal bonding interactions for this compound. Such studies, which would typically involve techniques like X-ray crystallography and computational modeling to elucidate the nature of the coordinate bonds, have not been reported for this compound.
Potential for Catalytic Applications in Organic Transformations
The potential for metal complexes of this compound to be used in catalytic applications for organic transformations remains unexplored. The investigation of such complexes in catalysis would be contingent on their successful synthesis and characterization, which, as noted, has not been documented in peer-reviewed literature. While related Schiff base complexes have shown catalytic activity, this cannot be directly extrapolated to the title compound. nih.gov
Use as a Building Block in Complex Chemical Synthesis
Currently, there is limited evidence in academic and patent literature to suggest that this compound is widely employed as a key building block in the total synthesis of complex organic molecules. Its primary documented use is more closely related to the synthesis of functional materials.
Role in the Development of Advanced Materials
The most significant application of a derivative of this compound found in academic research is in the field of polymer chemistry, specifically as a precursor for the synthesis of functional polymers.
Precursor for Functional Polymer Synthesis
A closely related derivative, 2-((diethylamino)methyl)-4-formyl-6-methoxyphenyl acrylate (B77674) (DEAMVA) , has been synthesized from a vanillin (B372448) precursor and utilized as a monomer in the creation of "smart" or environmentally responsive polymers. nih.govscimatic.orgnih.gov This monomer is prepared in a two-step process, starting with the Mannich reaction of vanillin, diethylamine (B46881), and formaldehyde, followed by acrylation. scirp.org
The resulting monomer, DEAMVA, contains a tertiary amine group, which imparts pH-responsiveness, and a polymerizable acrylate group. Researchers have successfully copolymerized DEAMVA with monomers like N-isopropylacrylamide (NIPAAm) and styrene (B11656) using free radical polymerization. nih.govscirp.org
The incorporation of the DEAMVA monomer into the polymer backbone allows for the creation of materials that respond to changes in environmental stimuli such as pH and temperature. scimatic.orgnih.gov For instance, copolymers of NIPAAm and DEAMVA exhibit dual thermo- and pH-responsive behavior. nih.gov Furthermore, the aldehyde group present in the DEAMVA unit can be used for post-polymerization modification, such as grafting biomolecules like amino acids through Schiff base formation. nih.govscimatic.org
Below is a table summarizing the components and initiator used in the synthesis of functional copolymers incorporating DEAMVA.
| Monomer 1 | Monomer 2 | Initiator | Polymerization Type |
| N-isopropylacrylamide (NIPAAm) | 2-((diethylamino)methyl)-4-formyl-6-methoxyphenyl acrylate (DEAMVA) | Azobisisobutyronitrile (AIBN) | Free Radical Polymerization |
| Styrene | 2-((diethylamino)methyl)-4-formyl-6-methoxyphenyl acrylate (DEAMVA) | Azobisisobutyronitrile (AIBN) | Free Radical Polymerization |
These studies demonstrate the utility of the core structure of this compound in designing functional monomers for advanced polymer applications. nih.govscirp.org
Integration into Hybrid Organic-Inorganic Architectures
Hybrid organic-inorganic materials are a class of compounds that combine the advantageous properties of both organic and inorganic components at the molecular level. The incorporation of well-defined organic molecules like this compound into inorganic networks can lead to materials with enhanced thermal stability, novel electronic properties, and tunable porosity. The specific arrangement of a phenolic hydroxyl group, a tertiary amine, and a methoxy (B1213986) substituent on the aromatic ring of this compound provides multiple potential coordination sites, making it a highly valuable ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs).
The primary mechanism for integrating this compound into these architectures is through its function as a ligand that can coordinate to metal ions. The key functional groups for this coordination are the phenolic oxygen and the amino nitrogen. These two groups can act in concert to form a stable five-membered chelate ring with a metal center. This N,O-bidentate coordination is a common feature of ortho-aminophenol-type ligands in coordination chemistry.
The formation of extended, multidimensional structures, such as coordination polymers, relies on the ligand's ability to bridge multiple metal centers. While this compound can act as a chelating ligand to a single metal ion, its integration into a hybrid architecture would necessitate further coordination. This can be achieved in several ways:
Bridging through the Phenolic Oxygen: The phenolic oxygen, after deprotonation, can act as a bridging atom between two or more metal centers. This µ-phenoxo bridge is a common motif in polynuclear metal complexes.
Utilization of Additional Ligands: In a mixed-ligand system, other bridging ligands can be introduced to link the metal-2-[(diethylamino)methyl]-4-methoxyphenol units into an extended network.
Supramolecular Interactions: Hydrogen bonding and π-π stacking interactions can also play a role in assembling the individual metal-ligand complexes into a higher-order structure.
An illustrative example of how a similar ligand can form a two-dimensional network is seen in the case of a copper p-aminophenol metal-organic framework. mdpi.com In this structure, both the amino and phenolic hydroxyl groups of p-aminophenol coordinate to copper atoms, creating a layered architecture. mdpi.com This demonstrates the capability of aminophenol-type ligands to act as effective linkers in the construction of MOFs.
The synthesis of such hybrid materials is typically carried out under solvothermal or hydrothermal conditions, where the metal salt and the ligand are dissolved in a suitable solvent and heated in a sealed container. The choice of metal ion, solvent, and reaction temperature can significantly influence the dimensionality and topology of the resulting framework.
The diethylamino and methoxy groups of this compound, while not always directly involved in coordination, play a crucial role in modulating the properties of the resulting hybrid material. The bulky diethylamino group can influence the steric environment around the metal center, potentially leading to the formation of porous structures. The methoxy group, being an electron-donating group, can affect the electronic properties of the ligand and, consequently, the photophysical or catalytic properties of the final material.
The table below summarizes the key functional groups of this compound and their potential roles in the formation of hybrid organic-inorganic architectures.
| Functional Group | Potential Role in Hybrid Architectures |
| Phenolic Hydroxyl (-OH) | Primary coordination site (as a deprotonated phenolate), potential for bridging metal centers. |
| Diethylamino (-N(CH₂CH₃)₂) | Secondary coordination site, formation of a stable chelate ring with the phenolic oxygen, steric influence on the framework structure. |
| Methoxy (-OCH₃) | Modulates electronic properties of the ligand, influences solubility and crystal packing. |
| Aromatic Ring | Provides a rigid backbone for the ligand, potential for π-π stacking interactions. |
Advanced Analytical Method Development for the Compound and Its Derivatives
Development of High-Performance Liquid Chromatography (HPLC) Methods for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of non-volatile and thermally sensitive compounds like 2-[(Diethylamino)methyl]-4-methoxyphenol. The development of robust HPLC methods is essential for purity assessment, stability studies, and pharmacokinetic analysis.
Reversed-phase HPLC (RP-HPLC) is the most common and suitable mode for analyzing phenolic compounds. alsenvironmental.co.uk The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. For a compound with the polarity of this compound, a C18 (octadecylsilyl) stationary phase is a standard and effective choice.
The mobile phase composition is a critical factor that governs the retention and selectivity of the separation. phenomenex.com A typical mobile phase for this type of analyte consists of a mixture of an organic solvent and an aqueous buffer. sielc.comresearchgate.net Acetonitrile is often preferred over methanol (B129727) as the organic modifier because it can disrupt pi-pi interactions between the phenolic analyte and any residual phenyl groups on the stationary phase, often leading to better peak shapes. phenomenex.com
The pH of the mobile phase is another crucial parameter. phenomenex.com The diethylamino group in the target molecule is basic and will be protonated at acidic pH. Operating at a low pH (e.g., pH 2.5-4) using a buffer or an acid additive like formic acid or phosphoric acid suppresses the ionization of residual silanol (B1196071) groups on the stationary phase, which minimizes undesirable peak tailing. sielc.comphenomenex.com Furthermore, maintaining a consistent ionization state for the analyte ensures reproducible retention times. A gradient elution, starting with a higher aqueous content and increasing the organic solvent percentage over time, is typically employed to elute the compound with a good peak shape and to clean the column of any less polar impurities.
Table 1: Exemplar HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 274 nm |
| Injection Volume | 10 µL |
The this compound molecule does not possess a chiral center in its structure. However, derivatives or related Mannich bases can be chiral. nih.govrsc.org The separation of enantiomers, known as chiral or enantiomeric resolution, is critical in the pharmaceutical industry as different enantiomers can have distinct pharmacological and toxicological profiles. wikipedia.orgphenomenex.com
Direct chiral resolution using HPLC involves a chiral stationary phase (CSP). phenomenex.commdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates, are widely used and have proven effective for the separation of a broad range of chiral compounds, including Mannich bases and amines. nih.govyakhak.org The separation mechanism on these CSPs involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexing. sigmaaldrich.com
The choice of mobile phase is crucial for achieving enantioselectivity. yakhak.org In normal-phase mode, mixtures of alkanes (like hexane (B92381) or heptane) with an alcohol (like isopropanol (B130326) or ethanol) are commonly used. Small amounts of a basic additive, such as diethylamine (B46881) (DEA), are often necessary to improve the peak shape and resolution of basic analytes by minimizing interactions with acidic sites on the silica (B1680970) support. mdpi.com
Table 2: Typical Chiral HPLC Screening Conditions for a Chiral Mannich Base
| Parameter | Condition |
|---|---|
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) CSP |
| Mobile Phase | Hexane/Isopropanol (90:10, v/v) with 0.1% Diethylamine |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and thermally stable compounds. researchgate.net However, this compound contains a polar phenolic hydroxyl group and a basic tertiary amine, making it non-volatile and prone to thermal degradation and undesirable interactions with the GC column. jfda-online.com Therefore, chemical derivatization is a necessary step to increase its volatility and thermal stability. nih.gov
Silylation is the most common derivatization technique for compounds containing active hydrogen atoms, such as those in hydroxyl and amino groups. omicsonline.orgnih.gov This process involves replacing the active hydrogen with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for this purpose. researchgate.netresearchgate.net The reaction converts the polar -OH group into a much less polar and more volatile -O-Si(CH₃)₃ ether. This derivatization reduces the polarity and eliminates intermolecular hydrogen bonding, allowing the compound to be readily analyzed by GC-MS. osti.gov
Following derivatization, the TMS-derivative of the analyte is injected into the GC-MS system. The compound is separated from other components on a capillary column (typically with a non-polar stationary phase like 5% phenyl polysiloxane) and then detected by a mass spectrometer. The mass spectrometer provides a mass spectrum, which serves as a chemical fingerprint, allowing for definitive identification based on the fragmentation pattern.
Table 3: GC-MS Parameters for Analysis of the TMS-Derivative
| Parameter | Condition |
|---|---|
| Derivatization Reagent | MSTFA with 1% TMCS |
| Reaction Conditions | 60 °C for 30 minutes |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Injector Temperature | 250 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-550 m/z |
Electrochemical Characterization Techniques for Redox Behavior Analysis
Electrochemical techniques are highly sensitive methods for studying the redox (reduction-oxidation) properties of molecules. mdpi.com For this compound, the phenolic hydroxyl group is electrochemically active and can be oxidized.
Cyclic voltammetry (CV) is a potentiodynamic electrochemical technique used to investigate the redox behavior of electroactive species. nih.gov In a CV experiment, the potential of a working electrode is ramped linearly versus time, and the resulting current is measured. For a phenolic compound, this technique can provide information on oxidation potentials and the stability of the oxidized species. uc.pt
The electrochemical oxidation of the phenolic group in this compound at an inert electrode (like glassy carbon) is expected to be an irreversible process. daneshyari.com The process typically involves the transfer of an electron and a proton to form a phenoxy radical. uc.pt This radical can then undergo further reactions, such as dimerization or polymerization, which can lead to the fouling of the electrode surface, observed as a decrease in the current peak upon subsequent cycles. daneshyari.com The presence of the electron-donating methoxy (B1213986) and diethylaminomethyl groups on the phenol (B47542) ring is expected to lower its oxidation potential compared to unsubstituted phenol. acs.org
Table 4: Representative Parameters for Cyclic Voltammetry Study
| Parameter | Condition |
|---|---|
| Working Electrode | Glassy Carbon Electrode (GCE) |
| Reference Electrode | Ag/AgCl (3M KCl) |
| Counter Electrode | Platinum Wire |
| Electrolyte | 0.1 M Phosphate Buffer Solution (pH 7.0) |
| Analyte Concentration | 1 mM |
| Potential Range | -0.2 V to +1.0 V vs. Ag/AgCl |
| Scan Rate | 100 mV/s |
The redox activity of phenolic compounds can be harnessed to develop electrochemical sensors or probes. researchgate.net An electrochemical probe based on this compound could be developed by modifying an electrode surface with the compound or a polymer derived from it. ijnc.ir This modified electrode could then be used for the detection of other analytes through electrocatalytic mechanisms. nih.gov
For instance, the modified electrode might facilitate the oxidation or reduction of a target analyte at a lower potential or with a higher current than at a bare electrode. mdpi.com The interaction of a target analyte with the immobilized probe molecule could also cause a measurable change in the probe's own redox signal, forming the basis of a sensing mechanism. The development of such probes involves the stable immobilization of the compound onto an electrode surface (e.g., carbon paste, glassy carbon, or gold) and the optimization of experimental conditions like pH and potential to achieve high sensitivity and selectivity for a specific target analyte. rsc.org The inherent antioxidant properties of phenolic compounds also suggest their potential use in sensors designed to measure total antioxidant capacity or to detect reactive oxygen species. consensus.appnih.gov
Q & A
Q. What are the recommended synthetic routes for 2-[(Diethylamino)methyl]-4-methoxyphenol, and what key intermediates should be monitored?
- Methodological Answer: The synthesis typically involves introducing the diethylaminomethyl group to 4-methoxyphenol derivatives. Key intermediates include (2-amino-4-methoxyphenyl)methanol (precursor for functionalization) and halogenated intermediates (e.g., brominated or chlorinated derivatives for nucleophilic substitution). Reaction conditions (e.g., pH, temperature) must be optimized to avoid over-alkylation. Monitor intermediates via TLC or HPLC, focusing on retention times and mass spectrometry (MS) to confirm molecular weights .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Methodological Answer: Use a combination of:
- Nuclear Magnetic Resonance (NMR): Analyze and NMR spectra to confirm substitution patterns and diethylamino group integration .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., CHNO) with <2 ppm error .
- HPLC-PDA: Assess purity (>95%) using a C18 column with methanol/water gradients and UV detection at 280 nm .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2A/2B) .
- Ventilation: Use fume hoods to minimize inhalation risks (GHS H319: severe eye irritation) .
- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer:
- Light Sensitivity: Store in amber vials at -20°C to prevent photodegradation (common in methoxy-substituted phenols) .
- Humidity Control: Use desiccants to avoid hydrolysis of the diethylamino group .
- Long-Term Stability: Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring for degradation products .
Advanced Research Questions
Q. How can discrepancies in crystallographic data during structure determination be resolved?
- Methodological Answer:
- Software Refinement: Use SHELXL for small-molecule refinement, applying restraints for flexible diethylamino groups. Compare residual density maps to identify misplaced atoms .
- Twinned Data: Employ SHELXD/SHELXE for structure solution if twinning is suspected (common in polar space groups) .
- Validation Tools: Cross-check with PLATON’s ADDSYM to detect missed symmetry .
Q. What computational methods predict the compound’s reactivity in different solvents?
- Methodological Answer:
- Density Functional Theory (DFT): Calculate solvation energies using Gaussian09 with SMD solvent models (e.g., water, DMSO) to predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD): Simulate solvent interactions (e.g., hydrogen bonding with methoxy groups) using GROMACS .
- pKa Prediction: Use ChemAxon or ACD/Labs to estimate protonation states in aqueous/organic mixtures .
Q. How do structural modifications (e.g., fluorination) impact biological activity?
- Methodological Answer:
- Case Study: Fluorination at the methoxy group (e.g., 2-[(Diethylamino)methyl]-4-(trifluoromethoxy)phenol) increases metabolic stability by reducing CYP450-mediated oxidation .
- SAR Analysis: Compare IC values in enzyme assays (e.g., kinase inhibition) between parent and derivatives. Use CoMFA/CoMSIA models to map steric/electronic effects .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting)?
- Methodological Answer:
- Dynamic Effects: Perform variable-temperature NMR (VT-NMR) to detect conformational exchange broadening in the diethylamino group .
- 2D NMR: Use - HSQC and HMBC to assign coupling patterns and verify through-space interactions .
- Isotopic Labeling: Synthesize -labeled analogs to clarify nitrogen-related splitting .
Q. How can the compound’s interactions with biological targets be validated experimentally?
- Methodological Answer:
- Surface Plasmon Resonance (SPR): Measure binding kinetics (k/k) to receptors like GPCRs or ion channels .
- X-ray Crystallography: Co-crystallize with target proteins (e.g., cytochrome P450) to identify binding motifs .
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
